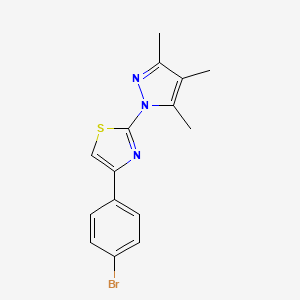
4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate α-haloketones with thiourea.
Substitution Reaction: The bromophenyl group can be introduced via a substitution reaction using 4-bromobenzaldehyde.
Pyrazole Introduction: The pyrazole ring can be introduced through a condensation reaction with 3,4,5-trimethylpyrazole.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential for drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Phenyl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties.
4-(4-Methylphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: The methyl group may lead to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole may confer unique reactivity and biological activity compared to its analogs. Bromine atoms are known to participate in various chemical reactions and can influence the compound’s interaction with biological targets.
特性
CAS番号 |
82100-82-1 |
|---|---|
分子式 |
C15H14BrN3S |
分子量 |
348.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H14BrN3S/c1-9-10(2)18-19(11(9)3)15-17-14(8-20-15)12-4-6-13(16)7-5-12/h4-8H,1-3H3 |
InChIキー |
ISWBNTUCGOVSEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
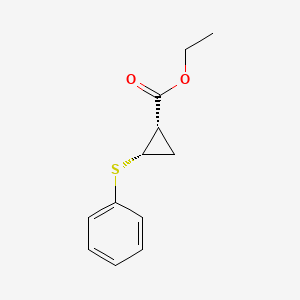
![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
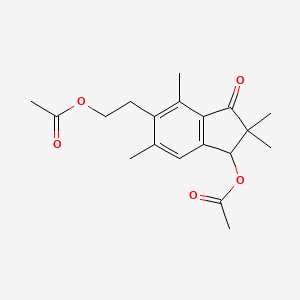
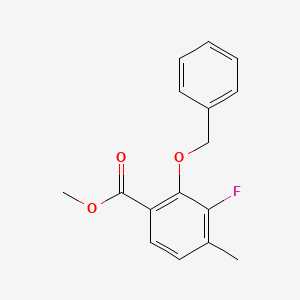

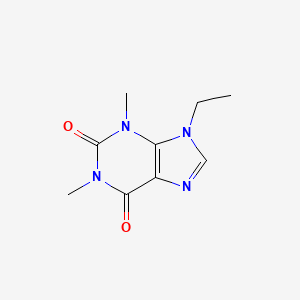
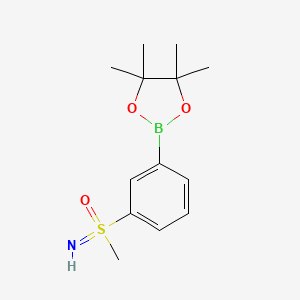
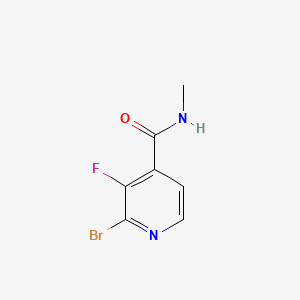
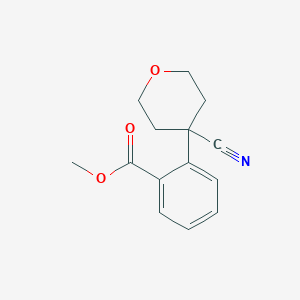
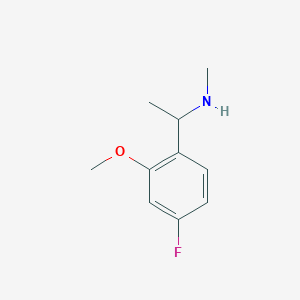
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
